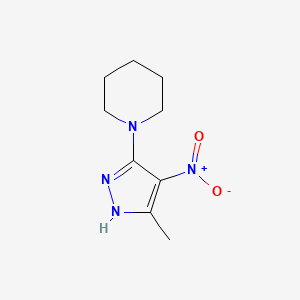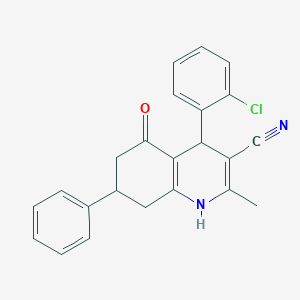![molecular formula C22H22N2O4 B11103962 4-[(E)-(cyclohexylimino)methyl]phenyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11103962.png)
4-[(E)-(cyclohexylimino)methyl]phenyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(CYCLOHEXYLIMINO)METHYL]PHENYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE is a complex organic compound characterized by its unique structure, which includes a cyclohexylimine group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(CYCLOHEXYLIMINO)METHYL]PHENYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE typically involves a multi-step process. One common method includes the condensation of 4-formylphenyl (E)-3-(4-nitrophenyl)-2-propenoate with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(CYCLOHEXYLIMINO)METHYL]PHENYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(CYCLOHEXYLIMINO)METHYL]PHENYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitrophenyl group is particularly useful for spectroscopic studies due to its strong absorbance in the UV-visible range.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The imine and nitrophenyl groups are known to interact with biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Mechanism of Action
The mechanism of action of 4-[(CYCLOHEXYLIMINO)METHYL]PHENYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE involves its interaction with molecular targets through its imine and nitrophenyl groups. The imine group can form reversible covalent bonds with nucleophiles, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(CYCLOHEXYLIMINO)METHYL]PHENYL (E)-3-(4-METHOXYPHENYL)-2-PROPENOATE
- 4-[(CYCLOHEXYLIMINO)METHYL]PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE
Uniqueness
Compared to similar compounds, 4-[(CYCLOHEXYLIMINO)METHYL]PHENYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE is unique due to its nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the synthesis of advanced materials and in biological studies.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(cyclohexyliminomethyl)phenyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22N2O4/c25-22(15-10-17-6-11-20(12-7-17)24(26)27)28-21-13-8-18(9-14-21)16-23-19-4-2-1-3-5-19/h6-16,19H,1-5H2/b15-10+,23-16? |
InChI Key |
SGIIXPDZBQFFLE-YXCGMMHFSA-N |
Isomeric SMILES |
C1CCC(CC1)N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11103887.png)
![methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11103890.png)

![3-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11103900.png)
![10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11103904.png)
![6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11103919.png)
![2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11103933.png)
![4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11103935.png)

![N,N'-bis{(E)-[3,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B11103946.png)
![1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11103953.png)
![1-[3,3-bis(4-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11103954.png)
![Methyl (3alpha)-12-oxo-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11103957.png)
![4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)](/img/structure/B11103970.png)
